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molecular formula C11H14ClNO B182742 N-butyl-4-chlorobenzamide CAS No. 1455-99-8

N-butyl-4-chlorobenzamide

Cat. No. B182742
M. Wt: 211.69 g/mol
InChI Key: WBKMAVFQCXJDDT-UHFFFAOYSA-N
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Patent
US05260331

Procedure details

A solution of N-butyl-4-chlorobenzamide (2.26 g; 0.011 mol) in dry THF (25 ml) was added slowly to an ice-cooled solution of 1.0M B2H6 -THF complex (45 ml; 0.045 mol) under a nitrogen blanket. When addition was complete, the mixture was stirred and heated to reflux for 3 hours, cooled and decomposed by dropwise addition of 1:1 conc aq HCl-water (10 ml). The mixture was then evaporated on a rotary evaporator at 60° for 1/2 hour to decompose the boron-amine complexes. The residue was taken up in water, strongly basified with aq NaOH and extracted with CH2Cl2 (3×25 ml). The combined extracts were washed with water, dried (MgSO4), filtered and evaporated to give n-butyl-4-chlorobenzenemethanamine (1.79 g) as an oil. The oil was converted to the hydrochloride salt of the title compound (1.98 g) by crystallising from ethanolic HCl and ethyl acetate, mp 250°-252° after melting and resolidifying at 203°-207° .
Quantity
2.26 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:5][C:6](=O)[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)CCC.Cl.O>C1COCC1>[CH2:6]([C:12]1[CH:11]=[C:10]([Cl:13])[CH:9]=[CH:8][C:7]=1[CH2:6][NH2:5])[CH2:7][CH2:8][CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
2.26 g
Type
reactant
Smiles
C(CCC)NC(C1=CC=C(C=C1)Cl)=O
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl.O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled solution of 1.0M B2H6 -THF complex (45 ml; 0.045 mol) under a nitrogen blanket
ADDITION
Type
ADDITION
Details
When addition
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated on a rotary evaporator at 60° for 1/2 hour
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×25 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=C(C=CC(=C1)Cl)CN
Measurements
Type Value Analysis
AMOUNT: MASS 1.79 g
YIELD: CALCULATEDPERCENTYIELD 164.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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